9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride
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Overview
Description
9,9-Difluoro-1-oxa-4-azaspiro[55]undecane;hydrochloride is a chemical compound with the molecular formula C9H15F2NO·HCl It is a spirocyclic compound, which means it contains a unique structural feature where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of a Grubbs catalyst in an olefin metathesis reaction . The reaction conditions often include solvents like dichloromethane and temperatures ranging from 40°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the Prins cyclization reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids in Mycobacterium tuberculosis, thereby inhibiting the growth of the bacteria . The compound’s unique spirocyclic structure allows it to fit into the active site of the enzyme, blocking its function.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[5.5]undecane: A similar spirocyclic compound without the difluoro substitution.
9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecan-3-one: Another derivative with a ketone group.
Uniqueness
The presence of the difluoro substitution in 9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride enhances its chemical stability and reactivity compared to its analogs. This makes it a valuable compound in various research applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
9,9-difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO.ClH/c10-9(11)3-1-8(2-4-9)7-12-5-6-13-8;/h12H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMOUALEBOZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CNCCO2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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